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Compound of Interest

Compound Name: Dimethyl bromomalonate

Cat. No.: B1294421 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for dimethyl bromomalonate (CAS No: 868-26-8), a crucial reagent in organic synthesis and

drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, along with standardized experimental protocols for

data acquisition.

Spectroscopic Data Summary
The empirical formula for dimethyl bromomalonate is C₅H₇BrO₄, with a molecular weight of

211.01 g/mol .[1] The structural characterization of this compound is routinely achieved through

a combination of spectroscopic techniques, each providing unique insights into its molecular

architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For dimethyl bromomalonate, both ¹H and ¹³C NMR spectra are relatively simple

and highly informative.

Table 1: ¹H NMR Spectroscopic Data for Dimethyl Bromomalonate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.85 Singlet 1H CH-Br

~3.85 Singlet 6H 2 x O-CH₃

Table 2: ¹³C NMR Spectroscopic Data for Dimethyl Bromomalonate

Chemical Shift (δ) ppm Assignment

~165 C=O (Ester carbonyl)

~54 O-CH₃ (Methyl)

~40 CH-Br (Methine)

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of dimethyl bromomalonate
is characterized by strong absorptions corresponding to the carbonyl groups of the esters and

the carbon-halogen bond.

Table 3: Key IR Absorption Frequencies for Dimethyl Bromomalonate

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~1740-1760 Strong C=O stretch (Ester)

~1200-1300 Strong C-O stretch (Ester)

~2950-3000 Medium C-H stretch (Alkyl)

~600-700 Medium-Strong C-Br stretch

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. The electron ionization (EI) mass spectrum of dimethyl bromomalonate shows

the molecular ion peak and characteristic fragmentation patterns. Due to the presence of

bromine, isotopic peaks for bromine-containing fragments are observed in a roughly 1:1 ratio

for ⁷⁹Br and ⁸¹Br.

Table 4: Key Mass Spectrometry Data (m/z) for Dimethyl Bromomalonate

m/z Relative Intensity Assignment

210/212 Moderate [M]⁺ (Molecular ion)

151/153 High [M - COOCH₃]⁺

131 Moderate [M - Br]⁺

59 High [COOCH₃]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy
¹H and ¹³C NMR Data Acquisition:

Sample Preparation: Dissolve approximately 10-20 mg of dimethyl bromomalonate in 0.5-

0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument Setup:

Use a 300 MHz or higher field NMR spectrometer.

Lock the spectrometer to the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.
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¹H NMR Acquisition:

Acquire the spectrum using a standard single-pulse experiment.

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

Co-add 8-16 scans to improve the signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker

instruments).[2]

Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, and a

relaxation delay of 2-5 seconds to ensure quantitative observation of all carbon signals.

A larger number of scans (e.g., 512 or more) is typically required due to the low natural

abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum and perform baseline correction.

Reference the spectrum to the TMS signal at 0 ppm.

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
FT-IR Data Acquisition (Attenuated Total Reflectance - ATR):[3][4]

Sample Preparation: As dimethyl bromomalonate is a liquid, no specific sample

preparation is required for ATR-FTIR.

Instrument Setup:
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Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection

diamond ATR accessory.

Record a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Data Acquisition:

Place a small drop of dimethyl bromomalonate directly onto the ATR crystal, ensuring

complete coverage of the crystal surface.

Acquire the spectrum over a range of 4000-400 cm⁻¹.

Co-add 16-32 scans to obtain a high-quality spectrum.

Data Processing:

The instrument software will perform a Fourier transform to generate the infrared

spectrum.

Identify and label the major absorption peaks.

Mass Spectrometry
GC-MS Data Acquisition:[5]

Sample Preparation:

Prepare a dilute solution of dimethyl bromomalonate (e.g., 10-100 µg/mL) in a volatile

organic solvent such as dichloromethane or ethyl acetate.[6]

Ensure the sample is free of non-volatile impurities by filtering if necessary.

Instrument Setup:

Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron

ionization (EI) source.
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Set the GC oven temperature program to achieve good separation. A typical program

might start at 50°C, hold for 1-2 minutes, and then ramp to 250°C at a rate of 10-20°C/min.

Set the injector temperature to 250°C and the transfer line temperature to 280°C.

Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

Data Acquisition:

Inject 1 µL of the prepared sample solution into the GC.

The MS will acquire data in full scan mode over a mass range of m/z 40-400.

The ionization energy is typically set to 70 eV.

Data Processing:

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to

dimethyl bromomalonate.

Extract the mass spectrum for that peak.

Identify the molecular ion peak and major fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

dimethyl bromomalonate.
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Caption: Workflow for the spectroscopic characterization of dimethyl bromomalonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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